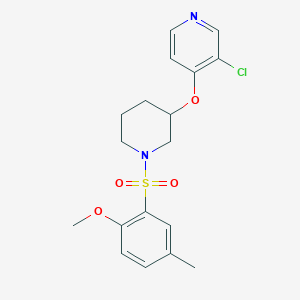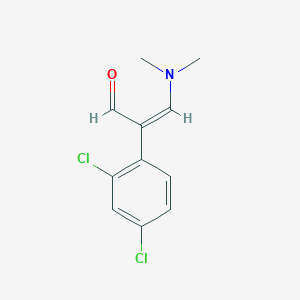
(2Z)-2-(2,4-dichlorophenyl)-3-(dimethylamino)prop-2-enal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2Z)-2-(2,4-dichlorophenyl)-3-(dimethylamino)prop-2-enal is an organic compound characterized by the presence of a dichlorophenyl group, a dimethylamino group, and an enal (alkenal) functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-(2,4-dichlorophenyl)-3-(dimethylamino)prop-2-enal typically involves the following steps:
Starting Materials: The synthesis begins with 2,4-dichlorobenzaldehyde and dimethylamine.
Condensation Reaction: The aldehyde group of 2,4-dichlorobenzaldehyde undergoes a condensation reaction with dimethylamine in the presence of a base such as sodium hydroxide or potassium carbonate.
Formation of Enal: The resulting intermediate undergoes further reaction to form the enal group, typically through an aldol condensation followed by dehydration.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.
Optimized Reaction Conditions: Employing optimized reaction conditions such as controlled temperature, pressure, and pH to maximize yield and purity.
Purification: Implementing purification techniques such as distillation, crystallization, or chromatography to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(2Z)-2-(2,4-dichlorophenyl)-3-(dimethylamino)prop-2-enal can undergo various chemical reactions, including:
Oxidation: The enal group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution Reagents: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed
Oxidation Products: Carboxylic acids, aldehydes, or ketones.
Reduction Products: Alcohols or amines.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(2Z)-2-(2,4-dichlorophenyl)-3-(dimethylamino)prop-2-enal has several scientific research applications, including:
Medicinal Chemistry: Potential use as a precursor for the synthesis of pharmaceutical compounds.
Organic Synthesis: Utilized as an intermediate in the synthesis of complex organic molecules.
Material Science: Possible applications in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of (2Z)-2-(2,4-dichlorophenyl)-3-(dimethylamino)prop-2-enal involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects through:
Binding to Active Sites: Interacting with the active sites of enzymes, thereby inhibiting or modulating their activity.
Pathway Modulation: Affecting biochemical pathways by altering the concentration of key intermediates or products.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2Z)-2-(2,4-dichlorophenyl)-3-(methylamino)prop-2-enal: Similar structure with a methylamino group instead of a dimethylamino group.
(2Z)-2-(2,4-dichlorophenyl)-3-(ethylamino)prop-2-enal: Similar structure with an ethylamino group instead of a dimethylamino group.
Uniqueness
(2Z)-2-(2,4-dichlorophenyl)-3-(dimethylamino)prop-2-enal is unique due to the presence of both the dichlorophenyl and dimethylamino groups, which may confer specific chemical reactivity and biological activity not observed in similar compounds.
Propriétés
IUPAC Name |
(Z)-2-(2,4-dichlorophenyl)-3-(dimethylamino)prop-2-enal |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11Cl2NO/c1-14(2)6-8(7-15)10-4-3-9(12)5-11(10)13/h3-7H,1-2H3/b8-6+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMURNPAKOWBJIB-SOFGYWHQSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=C(C=O)C1=C(C=C(C=C1)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C(\C=O)/C1=C(C=C(C=C1)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
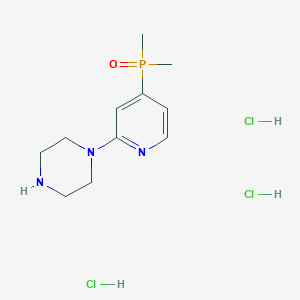
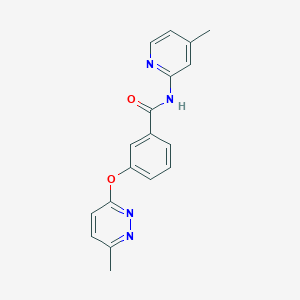
![Methyl 3-[(3-bromophenyl)methyl]pyrrolidine-3-carboxylate;hydrochloride](/img/structure/B2441733.png)
![3-[1-(pyridine-3-carbonyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione](/img/structure/B2441735.png)
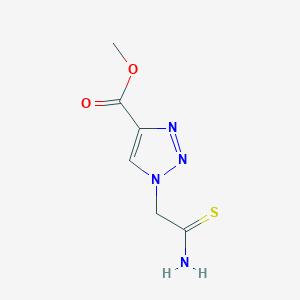

![2-{[1-(3-methoxybenzoyl)piperidin-4-yl]methyl}-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2441740.png)
![N-(2-(3,5-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,4-dimethylbenzamide](/img/structure/B2441746.png)

![(E)-N-[1-[3-Chloro-4-(trifluoromethyl)phenyl]ethyl]-4-(dimethylamino)-N-methylbut-2-enamide](/img/structure/B2441749.png)
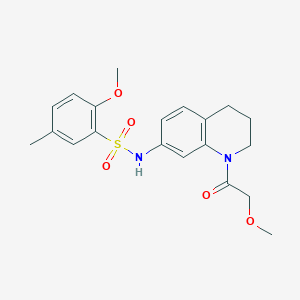
![7-(3,4-dimethoxyphenyl)-N-(2-methoxyphenyl)-5-methyl-2-(pyridin-4-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2441751.png)
